N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide
CAS No.: 942863-60-7
Cat. No.: VC21398929
Molecular Formula: C28H28N4O2
Molecular Weight: 452.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942863-60-7 |
|---|---|
| Molecular Formula | C28H28N4O2 |
| Molecular Weight | 452.5g/mol |
| IUPAC Name | 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-ethyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C28H28N4O2/c1-2-31(23-13-7-4-8-14-23)27(34)20-32-25-16-10-9-15-24(25)29-28(32)22-17-26(33)30(19-22)18-21-11-5-3-6-12-21/h3-16,22H,2,17-20H2,1H3 |
| Standard InChI Key | CLKPZPDNDFLEBO-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |
| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |
Introduction
N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide is a complex organic compound featuring a benzimidazole moiety and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in drug development. The molecular formula of this compound is C_{20}H_{24}N_{4}O, with a molecular weight of approximately 348.43 g/mol.
Structural Features and Classification
-
Structural Elements: The compound contains a benzimidazole ring, a pyrrolidine ring, and an amide functional group (-C(=O)N-), classifying it as an amide and a benzimidazole derivative.
-
Biological Activities: Benzimidazole derivatives are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Synthesis Methods
The synthesis of N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide typically involves multi-step organic reactions. These methods require precise conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity.
Analytical Techniques for Characterization
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound. Additionally, High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
Potential Applications
This compound has potential applications in pharmaceuticals, particularly in areas where benzimidazole derivatives have shown promise, such as anti-cancer and anti-inflammatory therapies.
Research Findings and Future Directions
While the mechanism of action for N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide is not fully elucidated, studies on similar compounds suggest that structural modifications can significantly impact biological efficacy. Therefore, further investigation into this compound's specific interactions is necessary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume